molecular formula C20H22N2O5 B2517619 1-(3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 869844-80-4

1-(3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2517619
CAS RN: 869844-80-4
M. Wt: 370.405
InChI Key: HHILHXSEXCYEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative, which is a class of compounds known for their diverse pharmacological activities. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring. They are of significant interest due to their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities .

Synthesis Analysis

The synthesis of pyrazoline derivatives typically involves the cyclization of chalcones with hydrazine derivatives. In the case of similar compounds, the synthesis has been achieved using environmentally friendly methods, such as using polyethylene glycol-400 (PEG-400) as a reaction medium and acetic acid as a catalyst, which offers advantages like simple workup procedures and the avoidance of hazardous solvents .

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives has been extensively studied using various spectroscopic techniques and confirmed by X-ray diffraction studies. These compounds often crystallize in the monoclinic system and exhibit cohesive weak intermolecular interactions, which contribute to efficient packing in the crystal lattice . The geometrical parameters obtained from optimized molecular geometry, such as bond lengths, bond angles, and dihedral angles, indicate that these molecules typically have a non-planar structure .

Chemical Reactions Analysis

The reactivity of pyrazoline derivatives can be understood through frontier molecular orbital analysis, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are used to determine the charge transfer within the molecule. The HOMO is often localized over the entire molecule except for certain substituents, while the LUMO is located throughout the molecule, indicating possible sites for electrophilic and nucleophilic attacks . The molecular electrostatic potential (MEP) analysis reveals that the negative charge is usually concentrated over the carbonyl group and the phenyl rings, making them reactive sites for electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can be inferred from their spectroscopic data. Infrared (IR) spectroscopy shows characteristic peaks for asymmetric and symmetric stretching vibrations of the carbonyl (C=O) and carbon-nitrogen (C=N) groups. These peaks often shift in the presence of complexation with metals, indicating the involvement of these groups in coordination . The nonlinear optical properties of these compounds have been evaluated by calculating the first and second hyperpolarizabilities, suggesting their potential role in nonlinear optics . Additionally, the fluorescence spectra of certain complexes show that these compounds can act as ligands, sensitizing the emission intensities of rare-earth ions like europium and terbium .

Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis of biologically important pyrazoles and pyrazoline derivatives, showcasing the compound's potential in creating substances with antibacterial activities against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Chavhan et al., 2012). Moreover, microwave-assisted synthesis of chalcone derivatives has been explored, leading to pyrazole derivatives characterized by antimicrobial activity against various bacterial strains, highlighting the compound's utility in medicinal chemistry and drug design (Katade et al., 2008).

Fungicidal and Antimicrobial Agents

Further studies include the preparation of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives with demonstrated fungicidal activity against fungi like Gibberella zeae, showcasing the compound's potential in agricultural applications (Liu et al., 2012). Additionally, a series of pyrazole chalcones have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Bandgar et al., 2009).

Molecular Structure and Photophysical Studies

The crystal structure and inhibitory activity against specific fungi have been documented for compounds containing the pyrazol-3-oxy derivatives, indicating their role in developing antifungal agents with precise molecular targets (Liu et al., 2012). Studies also extend to the photophysical investigation of pyrazoline derivatives as fluorescent chemosensors for metal ions, revealing applications in chemical sensing and environmental monitoring (Khan, 2020).

Regioselective Synthesis and Inhibitor Design

Research on regioselective synthesis offers insights into creating 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, essential for developing specific tyrosinase inhibitors, which could have applications in dermatology and cosmetic industries (Alizadeh et al., 2015).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

1-[5-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-12(23)22-16(11-15(21-22)14-7-5-6-8-17(14)24)13-9-18(25-2)20(27-4)19(10-13)26-3/h5-10,16,24H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHILHXSEXCYEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.